molecular formula C10H21BrO B1266680 10-Bromodecanol CAS No. 53463-68-6

10-Bromodecanol

Cat. No. B1266680
CAS RN: 53463-68-6
M. Wt: 237.18 g/mol
InChI Key: LGZMUUBPTDRQQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 10-Bromodecanol can be achieved through multiple methods, including the monobromination of decanol or the conversion of 10-bromodecanoic acid to 10-Bromodecanol through reduction processes. A notable method involves the high-selectivity monobromination of diol with aqueous HBr in toluene under microwave irradiation, as reported by Zhang et al. (2014). This method yielded 10-Bromodecanol with a selectivity of 95.2% and a yield of 53.5% (Zhang, Teng, et al., 2014).

Molecular Structure Analysis

The molecular structure of 10-Bromodecanol is characterized by a long carbon chain, making it a part of the fatty alcohol family, with a bromine atom at the tenth carbon. This structural arrangement imparts certain steric and electronic effects that influence its reactivity and physical properties. Detailed crystallographic studies, similar to those conducted on related brominated compounds, can provide insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the reactivity and interaction of 10-Bromodecanol with other molecules.

Chemical Reactions and Properties

10-Bromodecanol participates in various chemical reactions, primarily due to the presence of the reactive bromine atom and the hydroxyl group. It can act as a precursor for further functionalization through nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the hydroxyl group allows for the formation of esters and ethers, expanding the compound's utility in synthesis. The work by Saikia et al. (2016) discusses the broad utility of bromo-organic compounds in organic synthesis, highlighting reactions such as bromination, cohalogenation, and catalysis, which could also be applicable to 10-Bromodecanol (Saikia, I., et al., 2016).

Scientific Research Applications

Summary of the Application

10-Bromodecanol has been used in the synthesis of (11 Z,13 Z)-11,13-hexadecadienal , which is the female sex pheromone of the navel orangeworm (Amyelois transitella) .

Results or Outcomes

Raw Material in Organic Synthesis

Summary of the Application

10-Bromodecanol is used as an important raw material and intermediate in organic synthesis . It can be used in the production of pharmaceuticals, agrochemicals, and dyestuff .

Results or Outcomes

Synthesis of Other Brominated Alcohols

Summary of the Application

10-Bromodecanol can be used as a starting material for the synthesis of other brominated alcohols . These brominated alcohols can then be used as intermediates in a variety of other chemical reactions .

Results or Outcomes

Synthesis of Esters

Summary of the Application

10-Bromodecanol can be used in the synthesis of esters . Esters are commonly used in a variety of applications, including as solvents, plasticizers, and in the manufacture of detergents and cosmetics .

Results or Outcomes

Synthesis of Brominated Ethers

Summary of the Application

10-Bromodecanol can be used as a starting material for the synthesis of brominated ethers . These brominated ethers can then be used as intermediates in a variety of other chemical reactions .

Results or Outcomes

Synthesis of Brominated Alkenes

Summary of the Application

10-Bromodecanol can be used in the synthesis of brominated alkenes . Brominated alkenes are commonly used in a variety of applications, including as intermediates in organic synthesis .

Safety And Hazards

10-Bromodecanol is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

10-bromodecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZMUUBPTDRQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCBr)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068855
Record name 1-Decanol, 10-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromodecanol

CAS RN

53463-68-6
Record name 10-Bromo-1-decanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53463-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Decanol, 10-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053463686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Decanol, 10-bromo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Decanol, 10-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-bromodecanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.231
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Synthesis routes and methods

Procedure details

87.8 g (0.50 mol) of 1,10-decanediol, 165.1 g of 48% strength hydrobromic acid and 2.5 l of high-boiling petroleum ether (b.p. 100-140° C.) were heated under reflux with vigorous stirring for 4 hours. A further 80.0 g of 48 strength hydrobromic acid were added, and the mixture was boiled for 5 hours. After cooling to 30° C., the phases were separated. The organic phase was washed first with a solution of 100 g of Na2CO3 in 500 ml of water and then with 2×500 ml of water. Removal of the solvent was followed by chromatography on 700 g of silica gel. The byproduct 1,10-dibromodecane was eluted with cyclohexane/diethyl ether (20:1). Chromatography with cyclohexane/diethyl ether (2:1) afforded 103.9 g (0.44 mol, 87%) of 10-bromo-1-decanol.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
2.5 L
Type
solvent
Reaction Step One
[Compound]
Name
48
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
cyclohexane diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
A Kobayashi, F Sugawara… - Agricultural and Biological …, 1978 - jstage.jst.go.jp
… As shown in the schema, 11-eicosynol(IIIb) was prepared by the alkylation of 1-decyne(I) with THP ether of 10-bromodecanol(II) under the condition de veloped by Beroza et a1. 4) …
Number of citations: 5 www.jstage.jst.go.jp
A Althuri, J Mathew, R Sindhu, R Banerjee… - Bioresource …, 2013 - Elsevier
… Folate functionalization was carried using dicyclohexyl carbodiimide (DCC) as a catalyst and 10-bromodecanol as a linker to conjugate glutamic acid terminal of folate with the …
Number of citations: 52 www.sciencedirect.com
FLM Pattison, JB Stothers… - Journal of the American …, 1956 - ACS Publications
A pronounced alternation in toxicity of members of the homologous series of-fluorocarboxylic es-ters, F (CH2)„COOR, has been reported2· 3; those es-ters the acid moieties of which …
Number of citations: 141 pubs.acs.org
M Cécius, R Jérôme, C Jérôme - Macromolecular rapid …, 2007 - Wiley Online Library
… 10-Bromodecanol was prepared by reaction of 1,10-decanediol (Fluka, ≥95%) with an excess of HBr in toluene and dried by three azeotropic distillations of toluene. Acryloyl chloride (…
Number of citations: 19 onlinelibrary.wiley.com
MA Alterman, CS Chaurasia, P Lu… - … and biophysical research …, 1995 - Elsevier
… Lauric acid, 10-hydroxydecanoic acid, 10-bromodecanol, co-aminooctyl Sepharose 4B, HA-… acid (6) were synthesized from 10-bromodecanol by means of successive Jones oxidation to …
Number of citations: 15 www.sciencedirect.com
Y Catel, UK Fischer, N Moszner - Polymer international, 2013 - Wiley Online Library
… Acidic monomer 2 was synthesized in seven steps, from 10-bromodecanol (Scheme 2). Tetrahydropyranyl ether 9 was first formed by the reaction of 10-bromodecanol and dihydropyran…
Number of citations: 16 onlinelibrary.wiley.com
NT Lucas, MG Humphrey, AD Rae - Macromolecules, 2001 - ACS Publications
… Synthesis of the ω-hydroxydecylcyclopentadienyl-containing cluster analogue 4 necessitated preparation of 10-bromodecanol ketal 2, nucleophilic attack on which afforded 10-…
Number of citations: 32 pubs.acs.org
RG Woolford - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
… Kot nluch is 1;nomn of the stability of bromoacids ~~ncler strong osidizi~ig conclitions but in at least one instance (the conversion of 10-bromodecanol to 10-bromodecanoic acid in 31y0 …
Number of citations: 36 cdnsciencepub.com
LG Fedenok, EV Plashchenyuk, RN Myasnikova… - Russian chemical …, 1996 - Springer
… A 1.8 N solution of butyllithium in hexane (1.7 mL) was added dropwise with stirring to 10-bromodecanol 3 (0.28 g, 3.0 retool) in 5 mL of THF in an argon atmosphere at -10 C. In 15 rain …
Number of citations: 7 link.springer.com
C Randolph - our.utah.edu
… RESULTS AND DISCUSSION The first step for the total synthesis was to protect 10-bromodecanol using a dihydropyran protecting group to protect the alcohol giving 1, in 57% yield (…
Number of citations: 0 our.utah.edu

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